3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE
Description
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H |
InChI Key |
WQWDKLMCIBTGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE can be synthesized through the chlorination of benzohydroximoyl chloride. One common method involves the reaction of benzohydroximoyl chloride with thionyl chloride in the presence of a solvent like carbon tetrachloride . The reaction typically proceeds under reflux conditions, yielding the desired product.
Another method involves the use of acidic silica gel and Oxone in a solvent-free medium. This method selectively chlorinates aldoximes to produce hydroximoyl chlorides with high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvent-free methods is also explored to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can react with alkenes and alkynes to form isoxazolines and isoxazoles.
Dehydrohalogenation: This reaction can generate nitrile oxides, which are highly reactive intermediates in organic synthesis.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Oxone and Acidic Silica Gel: Used in solvent-free chlorination.
Alkenes and Alkynes: React with nitrile oxides to form cycloaddition products.
Major Products
Isoxazolines and Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.
Substituted Hydroximoyl Chlorides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE involves its reactivity as a hydroximoyl chloride. It can form reactive intermediates like nitrile oxides, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-Cl substituent in the target compound is moderately electron-withdrawing, while the 4-CF₃ group in is strongly electron-withdrawing. This difference influences reactivity in nucleophilic substitution or coupling reactions.
- Functional Group Diversity : Unlike benzimidamides (e.g., 3-Methylbenzimidamide hydrochloride ), the target compound contains reactive acyl/imidoyl chloride groups, making it more electrophilic and prone to hydrolysis.
Target Compound Insights :
Stability and Handling
- Hydrolysis Sensitivity: Acyl/imidoyl chlorides (target compound, ) are moisture-sensitive, requiring anhydrous storage. The N-hydroxy group in the target compound may increase susceptibility to oxidation compared to non-hydroxylated analogs.
- Safety Precautions :
- Similar to 3-Chlorobenzaldehyde , direct skin/eye contact must be avoided due to irritancy. Hydrochloride salts (e.g., ) may require additional handling for dust control.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-chloro-N-hydroxybenzimidoyl chloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves chlorination of benzohydroximoyl precursors. A solvent-free approach using acidic silica gel and Oxone enables selective chlorination, minimizing by-products. For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Reaction monitoring via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and FTIR (to track C=N and Cl stretching bands) ensures progress. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) and controlled reflux temperatures (60–80°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the hydroxyimino group (δ 10.2 ppm). ¹³C signals for C-Cl appear at ~125–135 ppm.
- FTIR : Key peaks include N–O stretch (~930 cm⁻¹), C=N (~1640 cm⁻¹), and C–Cl (~750 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 208. Confirm fragmentation patterns (e.g., loss of Cl⁻ at m/z 173). Cross-validate with elemental analysis (C: 40.2%, H: 2.4%, N: 6.7%) .
Q. How does this compound participate in cycloaddition reactions, and what intermediates form?
- Methodological Answer : The hydroxyimino chloride group generates nitrile oxides (R–C≡N⁺–O⁻) under mild bases (e.g., Et₃N). These intermediates undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles. Monitor reaction kinetics using UV-Vis (λmax ~300 nm for nitrile oxide). Optimize solvent polarity (acetonitrile > THF) to stabilize dipoles. Post-reaction, isolate products via flash chromatography and confirm regiochemistry via NOESY .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
